molecular formula C9H17NO2 B8067127 Ethyl (1S,3R)-3-aminocyclohexane-1-carboxylate CAS No. 62456-14-8

Ethyl (1S,3R)-3-aminocyclohexane-1-carboxylate

Cat. No. B8067127
CAS RN: 62456-14-8
M. Wt: 171.24 g/mol
InChI Key: VALZPPHHDRBGHU-JGVFFNPUSA-N
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Description

Molecular Structure Analysis

The molecular structure of a similar compound, (1S,3R)-1-ethyl-3-methylcyclohexane, has been described. It contains a total of 27 bonds, including 9 non-H bonds, 1 rotatable bond, and 1 six-membered ring .


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl (1S,3R)-3-aminocyclohexane-1-carboxylate are not available, general rules for assigning an R/S designation to a chiral center can be applied .

Safety and Hazards

The safety data sheet for a similar compound, (1S,3R)-3-Aminocyclopentanecarboxylic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The increasing roles of chiral amines and heterocyclic compounds as intermediates for pharmaceuticals highlight the demand for novel selective synthesis strategies . The development of new methods for the synthesis of such compounds, including Ethyl (1S,3R)-3-aminocyclohexane-1-carboxylate, could be a potential area of future research.

properties

IUPAC Name

ethyl (1S,3R)-3-aminocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-12-9(11)7-4-3-5-8(10)6-7/h7-8H,2-6,10H2,1H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALZPPHHDRBGHU-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCC[C@H](C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653200
Record name Ethyl (1S,3R)-3-aminocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

937059-63-7, 62456-14-8
Record name Ethyl (1S,3R)-3-aminocyclohexanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937059-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (1S,3R)-3-aminocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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